N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide
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Description
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H32ClN3O4S and its molecular weight is 482.04. The purity is usually 95%.
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Scientific Research Applications
Alzheimer's Disease Treatment
Research on new heterocyclic derivatives, including those with similar sulfonyl and piperidine groups, has been conducted to find potential drug candidates for the treatment of Alzheimer’s disease. Compounds were synthesized and screened for their enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy. These studies indicate the potential of such compounds in the development of new therapeutics for neurodegenerative diseases (Rehman et al., 2018).
Antimicrobial Activity
A series of compounds bearing azinane and 1,3,4-oxadiazole heterocyclic cores, similar in structure to the compound , have been synthesized and evaluated for their antibacterial potentials. This work highlights the importance of such compounds in the search for new antimicrobial agents against various bacterial strains, showcasing their potential use in combating antibiotic resistance (Iqbal et al., 2017).
Cyclin-Dependent Kinase Inhibition
Research into sulfonyl and piperidine derivatives has shown potential in the development of cyclin-dependent kinase inhibitors, which are crucial in the regulation of cell cycle progression. These inhibitors can play a significant role in cancer treatment by targeting the cell cycle machinery of cancer cells, indicating the potential pharmaceutical applications of such compounds (Griffin et al., 2006).
HIV-1 Inhibition
Compounds containing the sulfonyl and piperidine groups have been studied for their ability to enhance the exposure of neutralization epitopes on the HIV-1 virus, potentially aiding in the development of new therapeutic strategies against HIV-1 by blocking the interaction between the virus and its receptor CD4 (Yoshimura et al., 2010).
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[2-(cyclohexen-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32ClN3O4S/c24-19-9-11-21(12-10-19)32(30,31)27-17-5-4-8-20(27)14-16-26-23(29)22(28)25-15-13-18-6-2-1-3-7-18/h6,9-12,20H,1-5,7-8,13-17H2,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIITMXYRRULAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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